Orthogonal C-3/C-5 Bifunctionality: Sequential Cross-Coupling vs. 3-Amino-2-chloropyridine and 2-Amino-5-chloropyridine
2-Amino-3-chloropyridine uniquely supports orthogonal sequential functionalization: C-3 participates in Suzuki–Miyaura cross-coupling via the chloro leaving group, while the amino-directed C-5 position can be independently halogenated and subsequently coupled [1]. This orthogonal bifunctionality is absent in both 3-amino-2-chloropyridine (reverse regiochemistry eliminates directed C-5 activation) and 2-amino-5-chloropyridine (meta-chloro placement precludes the C-3/C-5 orthogonal pairing) [2]. Regioselective bromination at C-5 proceeds quantitatively under NBS conditions [3].
| Evidence Dimension | Orthogonal functionalization capability (C-3 cross-coupling + C-5 halogenation) |
|---|---|
| Target Compound Data | C-3 chloro: Suzuki–Miyaura coupling site; C-5: regioselective bromination with NBS (100% conversion) [3] |
| Comparator Or Baseline | 3-Amino-2-chloropyridine (CAS 6298-19-7): 3-NH2 adjacent to 2-Cl; reversed ortho-activation pattern; 2-Amino-5-chloropyridine (CAS 5350-93-6): meta-chloro placement eliminates C-3/C-5 orthogonal pairing [2] |
| Quantified Difference | Target compound achieves two orthogonal handles (C-3 Cl + activatable C-5); comparators possess ≤1 orthogonal handle |
| Conditions | Suzuki–Miyaura: Pd(Amphos)2Cl2 (1 mol%), K2CO3, 90°C, 5 h; Bromination: NBS in CH3CN, 0°C to RT, 2 h [3] |
Why This Matters
Enables sequential diversification to generate 2,3,5-trisubstituted pyridine libraries without protecting group manipulations, reducing synthetic steps and improving overall yield compared to isomeric alternatives.
- [1] Koley M, Wimmer L, Schnürch M, Mihovilovic MD. Regioselective Syntheses of 2,3-Substituted Pyridines by Orthogonal Cross-Coupling Strategies. European Journal of Organic Chemistry. 2011;2011(10):1972-1979. View Source
- [2] Kress TJ, Moore LL, Costantino SM. Selective chlorinations in sulfuric acid. Synthesis of some 2-amino-5-chloro-, 2-amino-3-chloro-, and 2-amino-3,5-dichloropyridines. The Journal of Organic Chemistry. 1976;41(1):93-96. View Source
- [3] ChemicalBook. 3-Chloro-2-aminopyridine: Synthesis and Applications. 2022. Regioselective bromination at C-5 with NBS (22.6 g, 127 mmol) in CH3CN (200 mL). View Source
